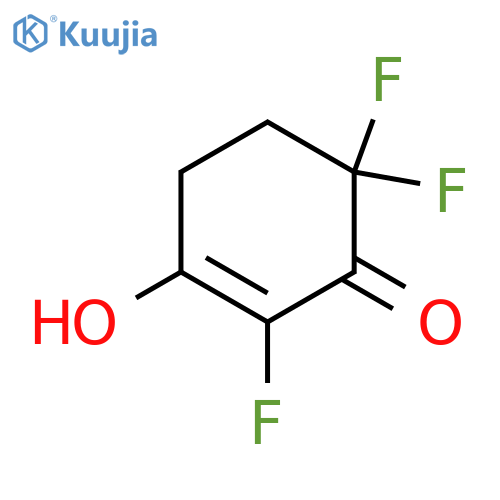Cas no 2231676-85-8 (2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one)

2231676-85-8 structure
商品名:2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one
CAS番号:2231676-85-8
MF:C6H5F3O2
メガワット:166.097912549973
MDL:MFCD31705158
CID:5106877
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 2,6,6-trifluoro-3-hydroxycyclohex-2-en-1-one
- 2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one
-
- MDL: MFCD31705158
- インチ: 1S/C6H5F3O2/c7-4-3(10)1-2-6(8,9)5(4)11/h10H,1-2H2
- InChIKey: CZZQLJZGSYWCFA-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C(F)(F)CCC(O)=C1F
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96273-5G |
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one |
2231676-85-8 | 95% | 5g |
¥ 153,648.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96273-100MG |
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one |
2231676-85-8 | 95% | 100MG |
¥ 12,804.00 | 2023-03-30 | |
| Ambeed | A701642-250mg |
2,6,6-trifluoro-3-hydroxycyclohex-2-en-1-one |
2231676-85-8 | 97% | 250mg |
$3707.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96273-100mg |
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one |
2231676-85-8 | 95% | 100mg |
¥12571.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96273-100.0mg |
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one |
2231676-85-8 | 95% | 100.0mg |
¥12571.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96273-500MG |
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one |
2231676-85-8 | 95% | 500MG |
¥ 34,148.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96273-1G |
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one |
2231676-85-8 | 95% | 1g |
¥ 51,216.00 | 2023-03-30 | |
| Advanced ChemBlocks | P50735-1G |
2,6,6-trifluoro-3-hydroxycyclohex-2-en-1-one |
2231676-85-8 | 97% | 1G |
$12,025 | 2023-09-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96273-250MG |
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one |
2231676-85-8 | 95% | 250MG |
¥ 20,486.00 | 2023-03-30 |
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one 関連文献
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
2231676-85-8 (2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one) 関連製品
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2231676-85-8)2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one

清らかである:99%
はかる:250mg
価格 ($):3336.0